Cas no 2228029-21-6 (tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

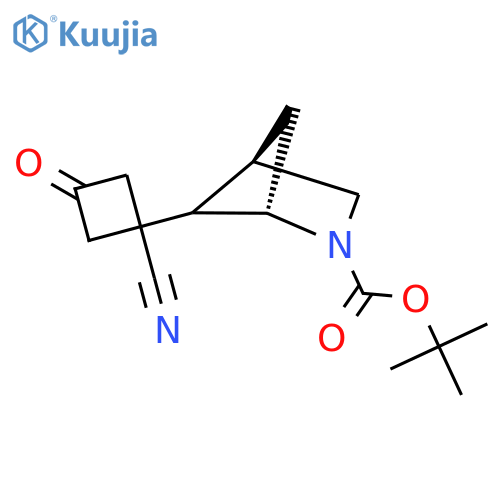

2228029-21-6 structure

商品名:tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate

- EN300-1885779

- tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

- 2228029-21-6

-

- インチ: 1S/C15H20N2O3/c1-14(2,3)20-13(19)17-7-9-4-11(17)12(9)15(8-16)5-10(18)6-15/h9,11-12H,4-7H2,1-3H3/t9-,11-,12?/m0/s1

- InChIKey: ZKDNOMWQRYZMAR-HFLPBZFISA-N

- ほほえんだ: O(C(C)(C)C)C(N1C[C@@H]2C[C@H]1C2C1(C#N)CC(C1)=O)=O

計算された属性

- せいみつぶんしりょう: 276.14739250g/mol

- どういたいしつりょう: 276.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 70.4Ų

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1885779-1.0g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 1g |

$2068.0 | 2023-06-01 | ||

| Enamine | EN300-1885779-2.5g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 2.5g |

$4052.0 | 2023-09-18 | ||

| Enamine | EN300-1885779-1g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 1g |

$2068.0 | 2023-09-18 | ||

| Enamine | EN300-1885779-0.1g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 0.1g |

$1819.0 | 2023-09-18 | ||

| Enamine | EN300-1885779-0.25g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 0.25g |

$1902.0 | 2023-09-18 | ||

| Enamine | EN300-1885779-5.0g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 5g |

$5995.0 | 2023-06-01 | ||

| Enamine | EN300-1885779-0.05g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 0.05g |

$1737.0 | 2023-09-18 | ||

| Enamine | EN300-1885779-10.0g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 10g |

$8889.0 | 2023-06-01 | ||

| Enamine | EN300-1885779-0.5g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 0.5g |

$1984.0 | 2023-09-18 | ||

| Enamine | EN300-1885779-5g |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228029-21-6 | 5g |

$5995.0 | 2023-09-18 |

tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2228029-21-6 (tert-butyl (1S,4R)-5-(1-cyano-3-oxocyclobutyl)-2-azabicyclo2.1.1hexane-2-carboxylate) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量